
4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide” is a complex organic compound. It is related to the class of compounds known as fentanyl analogs . Fentanyl and its analogs are synthetic opioids, with fentanyl being approximately 50-100 times more potent than morphine . The structure of this compound suggests that it may have similar properties and uses.
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a benzene ring bound to a piperidine ring, which is further connected to a tetrahydrofuran ring . This structure is similar to other fentanyl analogs .Chemical Reactions Analysis
The metabolism of fentanyl analogs can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .科学的研究の応用
1. Potential in Tyrosinase and Melanin Inhibition
Research indicates the synthesis of various butanamides, including those structurally related to 4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide, showing inhibitory potential against Mushroom tyrosinase. This suggests a potential application in depigmentation therapies, supported by both in vitro and in vivo studies (Raza et al., 2019).
2. Inhibition of Estrogen Biosynthesis
A study on the synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, structurally related to 4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide, showed strong inhibition of human placental aromatase. These compounds are relevant in the context of hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).
3. Gastric Acid Antisecretory Activity
Research involving N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, similar to 4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide, demonstrated significant antisecretory activity against histamine-induced gastric acid secretion in rats. This suggests a potential application in treating gastric disorders (Ueda et al., 1991).
4. Potential in Treating Parkinsonism
A study reported the development of parkinsonism in individuals after using a drug containing 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), structurally related to 4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide. This highlights the significance of understanding the neurological impacts of such compounds (Langston et al., 1983).
5. Antimycobacterial Properties
Research on spiro-piperidin-4-ones, which are structurally similar, indicated significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting a potential application in tuberculosis treatment (Kumar et al., 2008).
6. Inhibition of Blood Platelet Aggregation
Compounds like (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, structurally related to 4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide, have been found to inhibit ADP-induced aggregation of blood platelets, indicating potential therapeutic applications in cardiovascular diseases (Grisar et al., 1976).
作用機序
Target of Action
Similar compounds have been found to interact with the κ-opioid receptor (kor) . The KOR is a type of opioid receptor in the brain that plays a key role in the regulation of pain, mood, and consciousness.
Mode of Action
Based on its structural similarity to known kor antagonists , it can be hypothesized that it may bind to the KOR and inhibit its activity. This inhibition could prevent the receptor from responding to its natural ligands, thereby modulating the physiological responses associated with KOR activation.
Pharmacokinetics
Similar compounds have been reported to have good in vitro admet and in vivo pharmacokinetic characteristics .
特性
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c23-20(8-4-7-17-5-2-1-3-6-17)21-15-18-9-12-22(13-10-18)19-11-14-24-16-19/h1-3,5-6,18-19H,4,7-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVWCYBIYIZISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCCC2=CC=CC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-Methyl-5-(pentoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2824376.png)

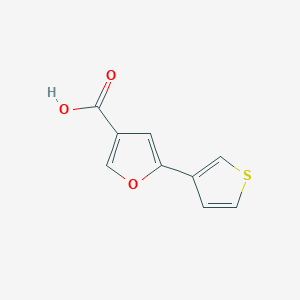
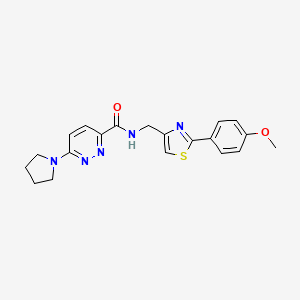
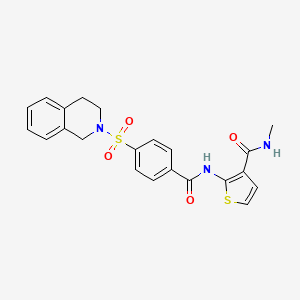
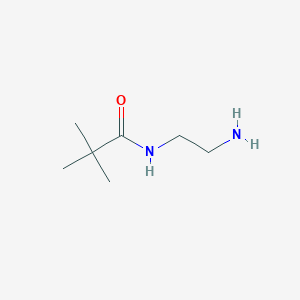
![4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2824383.png)

![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2824390.png)
![2-(3-bromophenyl)-N-(3-chlorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2824391.png)
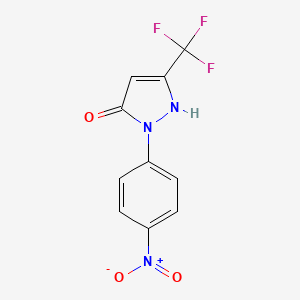
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2824396.png)
![N-cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2824397.png)
![N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2824398.png)